Naloxazone

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propriétés

Formule moléculaire |

C19H23N3O3 |

|---|---|

Poids moléculaire |

341.4 g/mol |

Nom IUPAC |

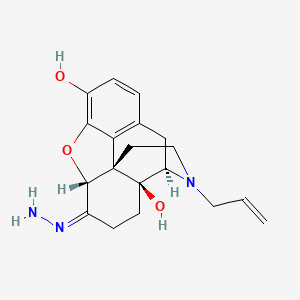

(4R,4aS,7Z,7aR,12bS)-7-hydrazinylidene-3-prop-2-enyl-2,4,5,6,7a,13-hexahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinoline-4a,9-diol |

InChI |

InChI=1S/C19H23N3O3/c1-2-8-22-9-7-18-15-11-3-4-13(23)16(15)25-17(18)12(21-20)5-6-19(18,24)14(22)10-11/h2-4,14,17,23-24H,1,5-10,20H2/b21-12-/t14-,17+,18+,19-/m1/s1 |

Clé InChI |

XQQRNWNMEFUSMN-YSMUJFHHSA-N |

SMILES isomérique |

C=CCN1CC[C@]23[C@@H]4/C(=N\N)/CC[C@]2([C@H]1CC5=C3C(=C(C=C5)O)O4)O |

SMILES canonique |

C=CCN1CCC23C4C(=NN)CCC2(C1CC5=C3C(=C(C=C5)O)O4)O |

Synonymes |

naloxazone naloxone-6-hydrazone |

Origine du produit |

United States |

Foundational & Exploratory

A Technical Guide to the Irreversible Antagonism of Naloxazone at Opioid Receptors

Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

Naloxazone is a pivotal pharmacological tool for studying the heterogeneity of opioid receptors. Initially characterized as a long-acting, irreversible antagonist, subsequent research has revealed a more complex mechanism of action. This guide elucidates that this compound functions as a prodrug, converting to its highly potent, dimeric azine derivative, naloxonazine, which is responsible for the irreversible antagonism. Naloxonazine selectively forms a covalent bond with high-affinity μ-opioid receptors (μ₁ subtype), leading to a prolonged, wash-resistant blockade. This irreversible binding has been instrumental in differentiating the roles of various opioid receptor subtypes, particularly in dissociating the analgesic effects of opioids from their other physiological consequences. This document provides a detailed overview of the chemical mechanism, quantitative binding characteristics, key experimental methodologies, and the impact on downstream signaling pathways.

Mechanism of Irreversible Antagonism

The long-lasting antagonist effects of this compound are not caused by the molecule itself but by its spontaneous conversion in solution to a more active and stable compound: naloxonazine.[1][2]

-

Chemical Conversion: this compound, the hydrazone derivative of naloxone, is unstable in solution and dimerizes to form naloxonazine, an azine derivative.[1][3] This rearrangement is crucial for its activity; under conditions where azine formation is prevented, this compound does not exhibit irreversible binding.[1][3]

-

Covalent Bond Formation: Naloxonazine acts as an irreversible antagonist by forming a tight, likely covalent, bond with the opioid receptor.[3] This interaction is highly resistant to washing or dialysis in vitro, effectively removing the receptor from the available pool until it is recycled by the cell.[4]

-

Receptor Selectivity: The irreversible antagonism is highly selective for the high-affinity subpopulation of opioid receptors, now commonly referred to as the μ₁ subtype.[2][4][5] Low-affinity sites remain largely unaffected by this compound or naloxonazine treatment.[4][5][6]

Logical Flow of this compound's Action

Caption: Figure 1. Logical workflow from this compound administration to irreversible receptor blockade.

Quantitative Data and Binding Characteristics

The potency of naloxonazine is significantly greater than that of its precursor, this compound. The irreversible nature of its binding makes traditional equilibrium-based metrics like Kᵢ less informative than functional assays demonstrating wash-resistant inhibition.

| Compound | Parameter | Concentration | Effect | Source |

| This compound | Reversible Displacement | 1-100 nM | Competitively displaces [³H]naloxone binding. | [4] |

| Irreversible Blockade | 1-10 µM | 40-60% loss of specific [³H]naloxone binding after extensive washing. | [4] | |

| In Vivo Effect | 200 mg/kg (mice) | 11-fold increase in morphine ED₅₀ for analgesia at 24 hours. | [5][6] | |

| Naloxonazine | Irreversible Blockade | 10-50 nM | Potent, dose-dependent, and wash-resistant inhibition of high-affinity binding. | [1] |

| Comparative Potency | ~50 nM | Reproduces the irreversible blockade seen with much higher (2 µM) doses of this compound. | [2] |

Experimental Protocols

The characterization of this compound's irreversible antagonism relies on specific experimental designs that can differentiate between reversible and wash-resistant binding.

Protocol 1: In Vitro Irreversible Binding Assay

This protocol is designed to demonstrate the wash-resistant binding of naloxonazine to opioid receptors in brain membrane preparations.

-

Tissue Preparation: Homogenize rat brain tissue in a suitable buffer (e.g., 50 mM Tris-HCl, pH 7.4). Centrifuge the homogenate at low speed to remove nuclei and debris, then centrifuge the supernatant at high speed to pellet the membranes. Resuspend the membrane pellet in fresh buffer.

-

Pre-incubation with Antagonist: Divide the membrane suspension into treatment groups:

-

Control (buffer only)

-

Naloxone (e.g., 50 nM, for reversible control)

-

Naloxonazine (e.g., 50 nM, for irreversible treatment) Incubate the membranes with the respective compounds for a defined period (e.g., 30 minutes at 25°C).[2]

-

-

Washing Procedure: To remove any unbound or reversibly bound ligand, subject the membranes to multiple cycles of centrifugation and resuspension in fresh, ice-cold buffer.[1][4] Typically, 3-4 washes are sufficient to remove all reversible ligands like naloxone.[2][4]

-

Radioligand Binding Assay: After the final wash, resuspend the treated membranes. Incubate the membranes with a radiolabeled opioid ligand (e.g., [³H]dihydromorphine or [³H]naloxone) at a concentration that targets high-affinity sites (e.g., 1.5 nM).[2]

-

Separation and Quantification: Separate bound from free radioligand by rapid filtration over glass fiber filters. Wash the filters quickly with ice-cold buffer. Measure the radioactivity retained on the filters using liquid scintillation counting.

-

Data Analysis: Compare the specific binding of the radioligand in the naloxonazine-treated group to the control and naloxone-treated groups. A significant reduction in binding in the naloxonazine group, but not the naloxone group, indicates irreversible antagonism.

Workflow for Irreversible Binding Assay

References

- 1. Naloxonazine, a potent, long-lasting inhibitor of opiate binding sites - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. jneurosci.org [jneurosci.org]

- 3. This compound - Wikipedia [en.wikipedia.org]

- 4. This compound, a novel opiate antagonist: Irreversible blockade of rat brain opiate receptorsin vitro - PMC [pmc.ncbi.nlm.nih.gov]

- 5. This compound, a long-acting opiate antagonist: effects on analgesia in intact animals and on opiate receptor binding in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. pure.johnshopkins.edu [pure.johnshopkins.edu]

The Binding Affinity of Naloxazone for Mu-Opioid Receptor Subtypes: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Naloxazone is a pivotal, long-acting, and semi-irreversible antagonist of the mu-opioid receptor (MOR). Its unique pharmacological profile, characterized by a selective and prolonged blockade of a subpopulation of MORs, has been instrumental in elucidating the heterogeneity of the mu-opioid system. This technical guide provides a comprehensive overview of the binding affinity of this compound for MOR subtypes, details key experimental protocols for its characterization, and illustrates the associated signaling pathways.

The mu-opioid receptor, a G-protein coupled receptor (GPCR), is the primary target for most clinically used opioid analgesics, such as morphine and fentanyl, as well as endogenous opioid peptides. The gene encoding the MOR, OPRM1, undergoes extensive alternative splicing, giving rise to a multitude of receptor variants.[1][2] These splice variants can be broadly categorized into full-length seven-transmembrane (7TM) C-terminal variants, truncated six-transmembrane (6TM) variants, and single-transmembrane (1TM) variants.[1][2] This structural diversity contributes to the pharmacological complexity of opioid action and has led to the classification of MOR subtypes, most notably the high-affinity μ1 and lower-affinity μ2 subtypes.[3][4] this compound has been a critical tool in differentiating the functions of these subtypes.[3]

Data Presentation: Binding Affinity of this compound and its Parent Compound, Naloxone

The binding affinity of this compound for mu-opioid receptor subtypes is complex due to its semi-irreversible nature. While traditional equilibrium dissociation constants (Ki) are readily determined for reversible ligands, the characterization of irreversible antagonists like this compound often involves describing the nature of the binding and its selectivity.

Table 1: Binding Characteristics of this compound for Mu-Opioid Receptor Subtypes

| Ligand | Receptor Subtype | Binding Parameter | Value | Tissue/Cell Line | Comments | Reference |

| This compound | μ1 (high-affinity site) | Nature of Binding | Irreversible/Long-acting | Rat brain membranes | Selectively blocks high-affinity binding sites.[5][6] | [5][6] |

| This compound | μ2 (low-affinity site) | Ki | 3.4 ± 0.7 nM | Undifferentiated SH-SY5Y human neuroblastoma cells | Binding is fully reversible at this subtype.[7] | [7] |

Note on Irreversible Binding: For the μ1 receptor, this compound's interaction is characterized by a prolonged blockade that is not easily reversed by washing, indicating a covalent or pseudo-covalent interaction.[5] This makes a simple Ki value less representative of its potency. The active form is thought to be the azine derivative, naloxonazine, which is 20- to 40-fold more potent than the hydrazone form.[8]

For comparative purposes, the binding affinities of the parent compound, naloxone, a competitive and reversible antagonist, are presented below.

Table 2: Binding Affinity of Naloxone for Opioid Receptor Subtypes

| Ligand | Receptor Subtype | Ki (nM) | Radioligand | Tissue/Cell Line | Reference |

| Naloxone | Mu (μ) | 1.518 ± 0.065 | [3H]DAMGO | Recombinant human MOR expressed in cell membranes | [9] |

| Naloxone | Mu (μ) | 2.3 | Not Specified | Living cells | [10] |

Experimental Protocols

The characterization of this compound's binding affinity relies on a suite of in vitro pharmacological assays. Below are detailed methodologies for key experiments.

Radioligand Displacement Binding Assay

This assay determines the binding affinity (Ki) of a test compound by measuring its ability to displace a radiolabeled ligand from the receptor.

1. Membrane Preparation:

-

Utilize tissues (e.g., rat brain) or cells expressing the mu-opioid receptor (e.g., CHO-hMOR cells).

-

Homogenize the tissue or cells in a lysis buffer.

-

Centrifuge the homogenate to pellet the cell membranes.

-

Wash the membrane pellet and resuspend it in an appropriate assay buffer.

-

Determine the protein concentration of the membrane preparation using a standard method like the Bradford assay.[11]

2. Assay Procedure:

-

In a 96-well plate, combine the membrane preparation, a fixed concentration of a selective mu-opioid radioligand (e.g., [3H]DAMGO), and varying concentrations of the unlabeled test compound (this compound).

-

To determine non-specific binding, a separate set of wells should contain a high concentration of an unlabeled standard antagonist (e.g., 10 µM naloxone).

-

Incubate the plate to allow the binding to reach equilibrium.

-

Terminate the reaction by rapid filtration through glass fiber filters using a cell harvester. This separates the receptor-bound radioligand from the unbound.

-

Wash the filters with ice-cold wash buffer to remove any remaining unbound radioligand.

-

Measure the radioactivity retained on the filters using a scintillation counter.

3. Data Analysis:

-

Calculate the specific binding by subtracting the non-specific binding from the total binding.

-

Plot the percentage of specific binding against the logarithm of the test compound's concentration.

-

Fit the data to a sigmoidal dose-response curve using non-linear regression to determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its equilibrium dissociation constant.[12]

Workflow for Radioligand Displacement Binding Assay

References

- 1. mdpi.com [mdpi.com]

- 2. Alternative Pre-mRNA Splicing of the Mu Opioid Receptor Gene, OPRM1: Insight into Complex Mu Opioid Actions - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. Involvement of mu1 and mu2 opioid receptor subtypes in tail-pinch feeding in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. This compound, a novel opiate antagonist: Irreversible blockade of rat brain opiate receptorsin vitro - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pure.johnshopkins.edu [pure.johnshopkins.edu]

- 7. Characterisation of mu-opioid receptors on SH-SY5Y cells using naloxonazine and beta-funaltrexamine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. zenodo.org [zenodo.org]

- 10. Binding Kinetics of mu-Opioid Receptor Antagonists & Agonists | Enzymlogic [enzymlogic.com]

- 11. benchchem.com [benchchem.com]

- 12. benchchem.com [benchchem.com]

Naloxazone: An In-depth Technical Guide to a Selective μ1-Opioid Receptor Antagonist

For Researchers, Scientists, and Drug Development Professionals

Introduction

Naloxazone is a hydrazone derivative of the non-selective opioid antagonist, naloxone. It is recognized for its long-acting and irreversible antagonism, with a notable selectivity for the μ1-opioid receptor subtype.[1][2] This property has made this compound a valuable pharmacological tool for elucidating the specific roles of the μ1-opioid receptor in mediating the effects of opioids. This technical guide provides a comprehensive overview of this compound, including its mechanism of action, selectivity profile, pharmacological effects, and detailed experimental protocols for its characterization. A significant aspect of this compound's pharmacology is its conversion in acidic solutions to the more stable and potent azine derivative, naloxonazine, which is believed to be responsible for much of its irreversible antagonist activity.[1][3][4]

Mechanism of Action

This compound functions as an irreversible antagonist at the μ-opioid receptor, with a pronounced selectivity for the μ1 subtype.[1] Its long-lasting effect is attributed to the formation of a covalent bond with the active site of the receptor.[1] This covalent modification permanently blocks the receptor until it is internalized and replaced by newly synthesized receptors through the process of endocytosis.[1]

The irreversible nature of this compound is closely linked to its chemical instability in acidic environments, where it dimerizes to form naloxonazine.[1][3] It has been suggested that naloxonazine is the primary mediator of the irreversible μ-opioid receptor binding observed with this compound administration.[1][4] Studies have shown that under conditions where the formation of naloxonazine is prevented, this compound itself does not exhibit irreversible binding.[1] The phenylhydrazone derivatives of naloxone have been shown to have significant reactivity towards proteins, suggesting their irreversible actions are due to covalent interactions.[5]

Selectivity Profile

This compound's primary pharmacological significance lies in its selectivity for the μ1-opioid receptor subtype over other opioid receptor subtypes (μ2, δ, and κ). This selectivity allows researchers to investigate the specific physiological and behavioral effects mediated by the μ1 receptor.

Quantitative Data: Opioid Receptor Binding Affinities

| Compound | Receptor Subtype | Binding Affinity (Ki) [nM] |

| This compound | μ (undifferentiated) | High Affinity[6] |

| μ1 | Selective Antagonist[1][7] | |

| δ | - | |

| κ | - | |

| Naloxonazine | μ1 | Potent Irreversible Antagonist[8][9] |

| μ2 | Minimal Activity[7] | |

| δ | Prolonged Antagonism (in vivo)[7] | |

| κ | - |

Pharmacological Effects

The selective antagonism of the μ1-opioid receptor by this compound (via naloxonazine) results in distinct pharmacological effects, most notably the blockade of opioid-induced analgesia without a corresponding effect on opioid-induced lethality.

-

Antagonism of Morphine-Induced Analgesia: Pre-treatment with this compound significantly increases the dose of morphine required to produce an analgesic effect, as measured by assays such as the tail-flick test.[2] This effect can last for up to three days.[2]

-

Lack of Effect on Morphine-Induced Lethality: In contrast to its potent antagonism of analgesia, this compound does not alter the lethal dose (LD50) of morphine.[2] This finding was instrumental in proposing that the analgesic and lethal effects of morphine are mediated by different subpopulations of opioid receptors.[2]

-

Selectivity in Receptor Binding: In vivo administration of this compound leads to a prolonged inhibition of in vitro [3H]-opiate binding. This effect is selective for opioid receptors, with no changes observed in adrenergic, muscarinic, or benzodiazepine receptor binding.[2]

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the pharmacological properties of this compound.

Synthesis of this compound

This compound is synthesized from naloxone via a condensation reaction with hydrazine.

Materials:

-

Naloxone hydrochloride

-

Hydrazine hydrate

-

Ethanol

-

Glacial acetic acid

Procedure:

-

Dissolve naloxone hydrochloride in ethanol.

-

Add a solution of hydrazine hydrate in ethanol to the naloxone solution.

-

Add a catalytic amount of glacial acetic acid to the reaction mixture.

-

Reflux the mixture for several hours, monitoring the reaction progress by thin-layer chromatography.

-

Upon completion, cool the reaction mixture and remove the solvent under reduced pressure.

-

Purify the resulting crude product by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield this compound as a crystalline solid.

Radioligand Displacement Binding Assay

This assay is used to determine the binding affinity (Ki) of this compound for opioid receptors.

Materials:

-

Cell membranes expressing the opioid receptor of interest (μ, δ, or κ)

-

Radioligand (e.g., [3H]DAMGO for μ-receptors, [3H]DPDPE for δ-receptors, [3H]U-69,593 for κ-receptors)

-

This compound

-

Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4)

-

Non-specific binding control (e.g., 10 μM naloxone)

-

Glass fiber filters

-

Scintillation cocktail

-

Scintillation counter

Procedure:

-

Prepare a series of dilutions of this compound in assay buffer.

-

In a 96-well plate, add the cell membrane preparation, the radioligand at a concentration near its Kd, and the various concentrations of this compound or vehicle.

-

For determination of non-specific binding, add a high concentration of naloxone instead of this compound.

-

Incubate the plate at room temperature for 60 minutes to allow the binding to reach equilibrium.

-

Terminate the reaction by rapid filtration through glass fiber filters using a cell harvester.

-

Wash the filters several times with ice-cold assay buffer to remove unbound radioligand.

-

Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a scintillation counter.

-

Calculate the specific binding by subtracting the non-specific binding from the total binding.

-

Determine the IC50 value of this compound (the concentration that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis of the competition curve.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

GTPγS Binding Assay

This functional assay measures the ability of this compound to antagonize agonist-stimulated G-protein activation.[10]

Materials:

-

Cell membranes expressing the μ-opioid receptor

-

Opioid agonist (e.g., DAMGO)

-

This compound

-

[35S]GTPγS

-

GDP

-

Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing 100 mM NaCl, 5 mM MgCl2)

-

Non-specific binding control (unlabeled GTPγS)

-

Scintillation proximity assay (SPA) beads or filtration apparatus

-

Scintillation counter

Procedure:

-

Pre-incubate the cell membranes with various concentrations of this compound or vehicle for 15-30 minutes at 30°C.

-

Add the opioid agonist (at its EC80 concentration) and GDP to the reaction mixture.

-

Initiate the binding reaction by adding [35S]GTPγS.

-

Incubate the mixture for 60 minutes at 30°C.

-

Terminate the reaction and separate bound from free [35S]GTPγS using either SPA beads (followed by scintillation counting) or rapid filtration.[10]

-

Determine the specific binding of [35S]GTPγS and plot the percentage of inhibition against the concentration of this compound to determine its IC50 value.

cAMP Accumulation Assay

This assay assesses the ability of this compound to block agonist-mediated inhibition of adenylyl cyclase activity.

Materials:

-

Whole cells expressing the μ-opioid receptor (e.g., HEK293 or CHO cells)

-

Opioid agonist (e.g., DAMGO)

-

This compound

-

Forskolin (to stimulate adenylyl cyclase)

-

Phosphodiesterase inhibitor (e.g., IBMX)

-

cAMP detection kit (e.g., HTRF, ELISA)

Procedure:

-

Plate the cells in a 96-well plate and allow them to adhere overnight.

-

Pre-incubate the cells with various concentrations of this compound or vehicle in the presence of a phosphodiesterase inhibitor for 15-30 minutes.

-

Add the opioid agonist followed immediately by forskolin.

-

Incubate for a defined period (e.g., 15-30 minutes) at 37°C.

-

Lyse the cells and measure the intracellular cAMP levels using a commercial cAMP detection kit according to the manufacturer's instructions.

-

Plot the cAMP levels against the concentration of this compound to determine its potency in antagonizing the agonist-induced inhibition of cAMP accumulation.

In Vivo Tail-Flick Test

This behavioral assay is used to evaluate the antagonist effect of this compound on morphine-induced analgesia.[11]

Materials:

-

Mice or rats

-

This compound

-

Morphine sulfate

-

Tail-flick analgesia meter

-

Animal restrainer

Procedure:

-

Determine the baseline tail-flick latency for each animal by focusing a beam of radiant heat on the tail and measuring the time it takes for the animal to flick its tail away. A cut-off time (e.g., 10-15 seconds) should be set to prevent tissue damage.[11]

-

Administer this compound (e.g., via subcutaneous or intraperitoneal injection) at the desired dose and time point before the morphine challenge.

-

At the appropriate time after this compound administration, administer morphine sulfate.

-

Measure the tail-flick latency at various time points after morphine administration (e.g., 15, 30, 60, 90, and 120 minutes).

-

Calculate the percentage of maximum possible effect (%MPE) using the formula: %MPE = [(post-drug latency - baseline latency) / (cut-off time - baseline latency)] x 100.

-

Compare the %MPE in the this compound-pretreated group to a vehicle-pretreated control group to determine the antagonistic effect of this compound.

Visualizations

Signaling Pathway of μ1-Opioid Receptor Antagonism by this compound

Caption: μ1-Opioid Receptor Signaling and this compound Antagonism.

Experimental Workflow for Radioligand Displacement Binding Assay

Caption: Workflow for Determining this compound's Binding Affinity.

Logical Relationship of this compound to Naloxonazine

Caption: Conversion of this compound to the More Potent Naloxonazine.

Conclusion

This compound, primarily through its conversion to naloxonazine, serves as a powerful and selective tool for investigating the physiological and pharmacological roles of the μ1-opioid receptor. Its irreversible antagonism allows for prolonged studies of μ1-receptor blockade, providing valuable insights into the mechanisms of opioid-induced analgesia and other central nervous system effects. The detailed experimental protocols provided in this guide offer a framework for researchers to effectively utilize this compound in their studies of opioid receptor pharmacology. Further research to fully elucidate the complete binding profile of both this compound and naloxonazine across all opioid receptor subtypes would be beneficial to the scientific community.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. This compound, a long-acting opiate antagonist: effects on analgesia in intact animals and on opiate receptor binding in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Naloxonazine - Wikipedia [en.wikipedia.org]

- 4. Naloxonazine, a potent, long-lasting inhibitor of opiate binding sites - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Irreversible opiate agonists and antagonists. III. Phenylhydrazone derivatives of naloxone and oxymorphone - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Long-acting opiate agonists and antagonists: 14-hydroxydihydromorphinone hydrazones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Reversal of morphine-induced respiratory depression with the μ1-opioid receptor antagonist naloxonazine engenders excitation and instability of breathing - PMC [pmc.ncbi.nlm.nih.gov]

- 8. jneurosci.org [jneurosci.org]

- 9. researchgate.net [researchgate.net]

- 10. dda.creative-bioarray.com [dda.creative-bioarray.com]

- 11. rjptsimlab.com [rjptsimlab.com]

The Discovery and Initial Characterization of Naloxazone: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Naloxazone emerged from early opioid research as a pivotal tool for dissecting the complexities of opioid receptor pharmacology. Synthesized from the well-known opioid antagonist naloxone, this compound was one of the first compounds identified as a long-acting, irreversible opioid antagonist. Its initial characterization revealed a unique selectivity for a subpopulation of opioid receptors, later designated as the μ₁ subtype. This discovery was instrumental in advancing the hypothesis of opioid receptor multiplicity and provided a chemical probe to investigate the distinct physiological roles of these receptor subtypes. This technical guide provides an in-depth overview of the seminal research on the discovery and initial characterization of this compound, focusing on its synthesis, binding properties, and early pharmacological evaluation.

Synthesis of this compound

This compound is a hydrazone derivative of naloxone.[1] The synthesis involves the reaction of naloxone with hydrazine, leading to the formation of a hydrazone at the C-6 position of the morphinan ring.

Synthesis Protocol

A common method for the synthesis of this compound involves the following steps:

-

Naloxone hydrochloride is dissolved in a suitable solvent, such as aqueous ethanol.

-

An excess of hydrazine hydrate is added to the solution.

-

The reaction mixture is stirred at room temperature for a specified period, often several hours, to allow for the formation of the hydrazone.

-

The progress of the reaction can be monitored by thin-layer chromatography.

-

Upon completion, the product is isolated and purified, typically by recrystallization, to yield this compound as a solid.

It is crucial to note that this compound is unstable in acidic solutions, where it can dimerize to form the more stable and significantly more potent antagonist, naloxonazine.[2][3][4] This property of this compound is a critical consideration in its experimental use and interpretation of results. Some research suggests that the irreversible effects observed with this compound may be attributable to the in situ formation of naloxonazine.[3][4]

In Vitro Characterization: Opioid Receptor Binding

The initial characterization of this compound's interaction with opioid receptors was primarily conducted through in vitro radioligand binding assays using rodent brain homogenates. These studies revealed its unique irreversible antagonism and selectivity for high-affinity opioid binding sites.

Experimental Protocol: Radioligand Binding Assay

A generalized protocol for assessing the binding of this compound to opioid receptors is as follows:

-

Membrane Preparation: Rodent brains (typically rat or mouse) are homogenized in a cold buffer (e.g., 50 mM Tris-HCl, pH 7.4). The homogenate is then centrifuged at low speed to remove cellular debris, and the resulting supernatant is centrifuged at high speed to pellet the crude membrane fraction containing the opioid receptors. The final pellet is resuspended in a fresh buffer.

-

Binding Incubation: The membrane preparation is incubated with a radiolabeled opioid ligand (e.g., [³H]naloxone, [³H]dihydromorphine, or [³H]D-Ala²-Met⁵-enkephalinamide) in the presence or absence of varying concentrations of this compound.

-

Irreversible Binding Assessment: To determine irreversible binding, membranes are pre-incubated with this compound, followed by extensive washing (multiple cycles of centrifugation and resuspension) to remove any reversibly bound ligand. The washed membranes are then used in a subsequent binding assay with the radioligand.

-

Separation of Bound and Free Ligand: The incubation is terminated by rapid filtration through glass fiber filters, which trap the membranes with the bound radioligand. The filters are then washed with cold buffer to remove any unbound radioligand.

-

Quantification: The radioactivity retained on the filters is measured by liquid scintillation counting.

-

Data Analysis: Specific binding is calculated by subtracting non-specific binding (determined in the presence of a high concentration of an unlabeled opioid) from total binding. Scatchard analysis is then used to determine the maximal binding capacity (Bmax) and the dissociation constant (Kd) of the radioligand.

Key Findings from In Vitro Studies

Initial studies demonstrated that in vitro treatment of rat brain membranes with this compound resulted in a significant and wash-resistant inhibition of [³H]naloxone binding.[5] Scatchard analysis of saturation binding data after in vivo this compound administration revealed a selective elimination of the high-affinity binding sites for [³H]naloxone, [³H]dihydromorphine, and [³H]D-Ala²-Met⁵-enkephalinamide, while the low-affinity sites remained largely unaffected.[1] This provided strong evidence for the existence of at least two distinct opioid binding sites, with this compound selectively and irreversibly blocking the high-affinity (μ₁) site.

Table 1: Effect of In Vivo this compound Treatment on Opioid Receptor Binding Parameters (from Scatchard Analysis)

| Radioligand | Treatment | High-Affinity Site | Low-Affinity Site |

| Kd (nM) | Bmax (fmol/mg protein) | ||

| [³H]Dihydromorphine | Control | ~0.4 | ~1.5 |

| This compound (24h post) | Not detectable | Not detectable | |

| [³H]Naloxone | Control | ~0.5 | ~2.0 |

| This compound (24h post) | Not detectable | Not detectable |

Note: The values presented are approximate and collated from descriptions in the seminal literature. The original papers should be consulted for precise data and experimental details.

In Vivo Characterization: Analgesic Effects

The in vivo effects of this compound were primarily assessed by examining its ability to antagonize the analgesic effects of morphine in mice using the tail-flick test.

Experimental Protocol: Mouse Tail-Flick Test

The tail-flick test is a standard method for assessing spinal nociceptive reflexes and the efficacy of analgesic drugs.

-

Animal Acclimation: Mice are allowed to acclimate to the testing environment to minimize stress-induced variability.

-

Baseline Latency: A focused beam of radiant heat is applied to the ventral surface of the mouse's tail. The time taken for the mouse to flick its tail away from the heat source is recorded as the baseline latency. A cut-off time is established to prevent tissue damage.

-

Drug Administration: Mice are pre-treated with either vehicle or this compound at a specified dose and route of administration (e.g., subcutaneous).

-

Morphine Challenge: At a designated time after pre-treatment, mice are administered an analgesic dose of morphine.

-

Post-Morphine Latency: The tail-flick latency is measured again at various time points after morphine administration.

-

Data Analysis: The analgesic effect is typically expressed as the percentage of maximal possible effect (%MPE). The dose of morphine required to produce a 50% effect (ED50) is calculated for both vehicle- and this compound-pretreated groups.

Key Findings from In Vivo Studies

In vivo administration of this compound produced a long-lasting antagonism of morphine-induced analgesia.[1] Pretreatment of mice with this compound 24 hours prior to morphine administration resulted in an 11-fold increase in the ED50 for morphine analgesia in both the tail-flick and writhing tests.[1] This potent and prolonged antagonist effect correlated with the irreversible blockade of high-affinity opioid binding sites observed in the in vitro studies. Importantly, this compound did not alter the lethal dose (LD50) of morphine, suggesting that the high-affinity μ₁ sites are primarily involved in mediating analgesia, while other receptor populations are responsible for the life-threatening respiratory depression caused by high doses of opioids.[1]

Table 2: Effect of this compound Pretreatment on Morphine Analgesia (Tail-Flick Test)

| Pretreatment (24h prior) | Morphine ED₅₀ (mg/kg) | Fold-Increase in ED₅₀ |

| Vehicle Control | Value not explicitly stated in snippets | - |

| This compound (200 mg/kg) | Value not explicitly stated in snippets | 11 |

Note: While the 11-fold increase is consistently reported, the absolute ED₅₀ values were not available in the provided search snippets and would require consulting the original 1980 publication by Pasternak et al.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the proposed signaling pathway of μ-opioid receptors and the experimental workflows for the key characterization assays of this compound.

Caption: Proposed μ-opioid receptor signaling pathway and the antagonistic action of this compound.

Caption: Experimental workflow for the synthesis and characterization of this compound.

Conclusion

The discovery and initial characterization of this compound marked a significant milestone in opioid pharmacology. Its identification as a long-acting, irreversible antagonist with selectivity for high-affinity μ-opioid receptors provided compelling evidence for the heterogeneity of opioid receptors. The seminal studies using this compound laid the groundwork for the classification of μ₁, μ₂, and δ opioid receptor subtypes and spurred further research into their distinct physiological functions. While the subsequent discovery of this compound's conversion to the more potent naloxonazine added a layer of complexity, the initial findings using this compound were fundamental in shaping our modern understanding of the opioid system. This technical guide serves as a comprehensive summary of this foundational work for professionals in the field of drug discovery and development.

References

- 1. This compound, a long-acting opiate antagonist: effects on analgesia in intact animals and on opiate receptor binding in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. This compound - Wikipedia [en.wikipedia.org]

- 3. Irreversible opiate agonists and antagonists: the 14-hydroxydihydromorphinone azines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. jneurosci.org [jneurosci.org]

- 5. This compound, a novel opiate antagonist: Irreversible blockade of rat brain opiate receptorsin vitro - PMC [pmc.ncbi.nlm.nih.gov]

The Role of Naloxazone in Differentiating Opioid Receptor Populations: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Naloxazone, a hydrazone derivative of naloxone, has served as a pivotal pharmacological tool for elucidating the heterogeneity of opioid receptors. Its unique property of irreversible and selective antagonism, primarily at the high-affinity μ₁-opioid receptor subtype, has enabled researchers to dissect the distinct physiological roles of different opioid receptor populations. This technical guide provides an in-depth overview of this compound's mechanism of action, its application in experimental protocols, and its contribution to our understanding of opioid pharmacology. Detailed methodologies for key experiments, quantitative data from seminal studies, and visualizations of relevant signaling pathways are presented to offer a comprehensive resource for professionals in the field of opioid research and drug development.

Introduction: The Opioid Receptor Landscape

The opioid system, a cornerstone of pain modulation and a target for potent analgesics, is comprised of a family of G protein-coupled receptors (GPCRs). The three classical opioid receptor types are mu (μ), delta (δ), and kappa (κ). The μ-opioid receptor (MOR) is the primary target for morphine and most clinically used opioid analgesics, mediating their profound analgesic effects but also their undesirable side effects, such as respiratory depression and dependence.

Early pharmacological studies suggested the existence of subtypes within the μ-opioid receptor population. This hypothesis was largely substantiated by the use of selective antagonists like this compound. This compound's ability to irreversibly block a specific subpopulation of μ-receptors, later designated as the μ₁ subtype, without affecting other opioid receptors, provided a powerful tool to differentiate their functions.

This compound: A Profile

This compound is a derivative of the non-selective opioid antagonist naloxone, distinguished by the presence of a hydrazone group at the 6-position. This structural modification is crucial for its mechanism of action.

Mechanism of Irreversible Antagonism

This compound functions as an irreversible antagonist. It is believed that in acidic solutions, this compound can dimerize to form naloxonazine, a more stable and potent antagonist.[1][2] Both this compound and its dimer, naloxonazine, are thought to form a covalent bond with the μ₁-opioid receptor, leading to a long-lasting blockade that is not easily reversed by washing or competition with other ligands.[3] This irreversible binding is selective for the high-affinity μ₁-receptor subtype.[3] The receptor function can only be restored through the synthesis of new receptors by the cell.

Selectivity for the μ₁-Opioid Receptor

The defining characteristic of this compound is its selectivity for the μ₁-opioid receptor subtype. Early studies using radioligand binding assays demonstrated that pretreatment with this compound selectively eliminates the high-affinity binding sites for opioids like [³H]naloxone and [³H]dihydromorphine, while leaving the low-affinity sites largely intact.[4][5] These high-affinity sites are now recognized as the μ₁ receptors, while the low-affinity sites correspond to the μ₂ receptors.

Differentiating Opioid Receptor Functions with this compound

The irreversible and selective nature of this compound has been instrumental in attributing specific physiological functions to the μ₁ and μ₂ receptor subtypes.

Analgesia

One of the most significant findings from studies using this compound is the role of the μ₁ receptor in mediating opioid-induced analgesia. Pre-treatment of animals with this compound leads to a significant attenuation of the analgesic effects of morphine and other μ-agonists.[4][5] This is quantitatively demonstrated by a substantial increase in the ED50 (the dose required to produce a 50% analgesic effect) of morphine in this compound-treated animals.[4][5]

Respiratory Depression

In contrast to analgesia, the life-threatening side effect of respiratory depression induced by opioids appears to be primarily mediated by the μ₂ receptor. Studies have shown that pretreatment with this compound, which blocks μ₁ receptors, has a much less pronounced effect on morphine-induced respiratory depression.[6][7] This differential effect provides a pharmacological basis for the development of safer analgesics that selectively target the μ₁ receptor.

Gastrointestinal Effects

Opioid-induced constipation is another significant side effect mediated by μ-receptors in the gastrointestinal tract. Research utilizing this compound and other selective antagonists suggests that μ₂ receptors play a predominant role in the inhibition of gastrointestinal transit.[8][9][10]

Quantitative Data

The following tables summarize key quantitative data from studies utilizing this compound to differentiate opioid receptor populations.

| Parameter | Value | Animal Model | Assay | Reference(s) |

| Morphine ED₅₀ (Analgesia) | 11-fold increase | Mouse | Tail-flick and Writhing | [4][5] |

| Morphine LD₅₀ | No significant change | Mouse | - | [4][5] |

Table 1: In Vivo Effects of this compound Pretreatment on Morphine Potency.

| Ligand | Receptor Subtype | Kᵢ (nM) - Approximate Values | Reference(s) |

| Naloxone | μ | 1.5 - 3.9 | [1][11] |

| δ | 95 | [1] | |

| κ | 16 | [1] | |

| Naloxonazine | μ₁ | High Affinity | [12][13] |

| μ (total) | High Affinity | [12] | |

| δ | High Affinity | [12] |

Table 2: Binding Affinities (Kᵢ) of Naloxone and Naloxonazine for Opioid Receptors. (Note: Precise Ki values for this compound are scarce due to its irreversible nature and conversion to naloxonazine. The data for naloxonazine indicates high affinity across multiple receptor types in displacement assays, with its selectivity arising from its irreversible action at μ₁ sites).

Experimental Protocols

The following sections provide detailed methodologies for key experiments used to characterize the effects of this compound.

In Vivo Analgesia Assay: Tail-Flick Test

Objective: To assess the analgesic effect of an opioid agonist in mice pre-treated with this compound.

Materials:

-

Male ICR mice (20-25 g)

-

This compound hydrochloride (dissolved in saline)

-

Morphine sulfate (dissolved in saline)

-

Tail-flick analgesia meter

-

Animal restrainers

Procedure:

-

This compound Pretreatment: Administer this compound (e.g., 50 mg/kg, subcutaneous) or saline vehicle to two groups of mice.

-

Waiting Period: House the mice for 24 hours to allow for the irreversible binding of this compound and clearance of unbound drug.

-

Baseline Latency: Determine the baseline tail-flick latency for each mouse by focusing a beam of radiant heat on the tail and measuring the time to tail withdrawal. A cut-off time (e.g., 10 seconds) should be established to prevent tissue damage.

-

Morphine Administration: Administer various doses of morphine (e.g., 1-30 mg/kg, subcutaneous) to subgroups of both this compound-pretreated and saline-pretreated mice.

-

Post-treatment Latency: Measure the tail-flick latency at fixed time points after morphine administration (e.g., 30, 60, 90, and 120 minutes).

-

Data Analysis: Calculate the percentage of maximal possible effect (%MPE) for each animal at each time point using the formula: %MPE = [(post-drug latency - baseline latency) / (cut-off time - baseline latency)] x 100. Construct dose-response curves and calculate the ED50 for morphine in both the saline and this compound pre-treated groups.

In Vitro Receptor Binding Assay: [³H]Naloxone Binding

Objective: To determine the effect of this compound on the binding of a radiolabeled opioid ligand to brain homogenates.

Materials:

-

Rat brain tissue (e.g., whole brain minus cerebellum)

-

[³H]Naloxone (specific activity ~40-60 Ci/mmol)

-

This compound

-

Unlabeled naloxone

-

Tris-HCl buffer (50 mM, pH 7.4)

-

Polytron homogenizer

-

Centrifuge

-

Glass fiber filters (e.g., Whatman GF/B)

-

Filtration manifold

-

Scintillation vials and cocktail

-

Liquid scintillation counter

Procedure:

-

Membrane Preparation: Homogenize rat brain tissue in ice-cold Tris-HCl buffer. Centrifuge the homogenate at low speed (e.g., 1,000 x g for 10 min) to remove nuclei and debris. Centrifuge the resulting supernatant at high speed (e.g., 20,000 x g for 20 min) to pellet the membranes. Wash the membrane pellet by resuspension in fresh buffer and recentrifugation.

-

This compound Pre-incubation: Resuspend a portion of the membrane preparation and incubate with a high concentration of this compound (e.g., 1 μM) for a specified time (e.g., 30 minutes at 25°C) to allow for irreversible binding. A control group should be incubated with buffer alone.

-

Washing: Wash the membranes extensively (e.g., 3-4 cycles of centrifugation and resuspension in fresh buffer) to remove any unbound this compound.

-

Binding Assay: In a series of tubes, add the treated or control membrane preparation, a fixed concentration of [³H]Naloxone (e.g., 1 nM), and either buffer (for total binding) or a high concentration of unlabeled naloxone (e.g., 1 μM, for non-specific binding).

-

Incubation: Incubate the tubes at a specified temperature (e.g., 25°C) for a time sufficient to reach equilibrium (e.g., 60 minutes).

-

Filtration: Rapidly filter the contents of each tube through glass fiber filters using a filtration manifold. Wash the filters with ice-cold buffer to remove unbound radioligand.

-

Quantification: Place the filters in scintillation vials with scintillation cocktail and measure the radioactivity using a liquid scintillation counter.

-

Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Compare the specific binding in the this compound-treated membranes to the control membranes. For Scatchard analysis, the assay is performed with varying concentrations of [³H]Naloxone to determine the Bmax (receptor density) and Kd (dissociation constant).

Signaling Pathways and Visualization

Opioid receptors primarily couple to inhibitory G proteins (Gαi/o). Upon activation, these G proteins inhibit adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. They also modulate ion channels, causing hyperpolarization of neurons and reduced neurotransmitter release. However, under certain conditions, such as chronic agonist exposure, μ-opioid receptors can switch their coupling to stimulatory G proteins (Gαs), leading to an increase in cAMP and contributing to tolerance and dependence.

This compound's irreversible blockade of μ₁ receptors prevents their activation and subsequent downstream signaling through the Gαi/o pathway. This allows for the functional isolation of μ₂ receptor-mediated effects.

Experimental Workflow for Differentiating Receptor Function

Caption: Workflow for in vivo differentiation of opioid receptor function using this compound.

Opioid Receptor Signaling Pathways

Caption: Simplified opioid receptor signaling pathways and the action of this compound.

Conclusion

This compound, and its active dimer naloxonazine, have been indispensable tools in opioid pharmacology. Their ability to selectively and irreversibly antagonize the μ₁-opioid receptor has provided a means to functionally separate the roles of μ₁ and μ₂ receptor subtypes. This has profoundly influenced our understanding of the mechanisms underlying opioid-induced analgesia, respiratory depression, and other physiological effects. The experimental protocols and data presented in this guide highlight the enduring utility of this compound in the ongoing effort to develop safer and more effective opioid analgesics. While newer molecular techniques have emerged, the foundational knowledge gained from studies with this compound continues to inform the direction of modern opioid research.

References

- 1. Selective opioid agonist and antagonist competition for [3H]-naloxone binding in amphibian spinal cord - PMC [pmc.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. pure.johnshopkins.edu [pure.johnshopkins.edu]

- 4. G-protein-dependent Opioid Receptor Signaling | BioRender Science Templates [biorender.com]

- 5. ajrconline.org [ajrconline.org]

- 6. researchgate.net [researchgate.net]

- 7. Naloxone can act as an analgesic agent without measurable chronic side effects in mice with a mutant mu-opioid receptor expressed in different sites of pain pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 8. The effect of nalbuphine on gastrointestinal transit in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Effects of centrally administered naloxone on gastrointestinal myoelectrical activity in morphine-dependent rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. zenodo.org [zenodo.org]

- 12. Synthesis and biological evaluation of naloxone and naltrexone-derived hybrid opioids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

The Chemical Synthesis of Naloxazone from Naloxone: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical synthesis of naloxazone, a hydrazone derivative of the opioid antagonist naloxone. This document details the experimental protocol for its synthesis, presents key quantitative data, and visualizes the synthetic and relevant biological pathways.

Introduction

This compound is a derivative of naloxone, a potent and selective antagonist of the μ-opioid receptor. It is formed by the reaction of the ketone group at the C6 position of naloxone with hydrazine to form a hydrazone.[1] this compound has been instrumental in the study of opioid receptor heterogeneity due to its long-acting and irreversible antagonism at a subpopulation of μ-opioid receptors.[1] This guide outlines the chemical synthesis of this compound from its precursor, naloxone.

Chemical Synthesis of this compound

The synthesis of this compound from naloxone is a condensation reaction between the C6-ketone of naloxone and hydrazine, forming a hydrazone linkage. This reaction is typically carried out in a suitable solvent under reflux conditions.

Reaction Scheme

The overall reaction is as follows:

Naloxone + Hydrazine → this compound + Water

Experimental Protocol

The following protocol is a generalized procedure based on established methods for hydrazone formation and synthesis of related naloxone derivatives.[2][3]

Materials:

-

Naloxone hydrochloride

-

Hydrazine hydrate (or anhydrous hydrazine)

-

Ethanol (or other suitable alcohol)

-

Sodium bicarbonate (or other suitable base)

-

Deionized water

-

Dichloromethane (or other suitable organic solvent for extraction)

-

Anhydrous magnesium sulfate (or sodium sulfate)

-

Silica gel for column chromatography

-

Eluent for chromatography (e.g., dichloromethane/methanol mixture)

Procedure:

-

Preparation of Naloxone Free Base: Dissolve naloxone hydrochloride in a minimal amount of deionized water. Add a saturated solution of sodium bicarbonate dropwise with stirring until the pH of the solution is basic (pH ~8-9), leading to the precipitation of the naloxone free base.

-

Extraction: Extract the naloxone free base from the aqueous solution using dichloromethane (3 x 50 mL). Combine the organic extracts.

-

Drying: Dry the combined organic extracts over anhydrous magnesium sulfate, filter, and evaporate the solvent under reduced pressure to obtain the naloxone free base as a solid.

-

Hydrazone Formation: Dissolve the naloxone free base in ethanol in a round-bottom flask. Add an excess of hydrazine hydrate (typically 2-5 equivalents) to the solution.

-

Reaction: Reflux the reaction mixture for 4-6 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Work-up: After the reaction is complete, cool the mixture to room temperature and remove the solvent under reduced pressure.

-

Purification: The crude this compound can be purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of methanol in dichloromethane) or by recrystallization from an appropriate solvent system.

-

Characterization: The purified this compound should be characterized by standard analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), Infrared (IR) spectroscopy, and Mass Spectrometry (MS) to confirm its structure and purity.

Data Presentation

The following tables summarize the key quantitative data related to the synthesis of this compound. Please note that specific yields and analytical data may vary depending on the exact reaction conditions and purification methods employed.

Table 1: Reactants and Products

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Role |

| Naloxone | C₁₉H₂₁NO₄ | 327.37 | Starting Material |

| Hydrazine Hydrate | N₂H₄·H₂O | 50.06 | Reagent |

| This compound | C₁₉H₂₃N₃O₃ | 341.41 | Product |

Table 2: Typical Reaction Parameters and Outcomes

| Parameter | Value |

| Solvent | Ethanol |

| Reaction Temperature | Reflux (~78 °C) |

| Reaction Time | 4-6 hours |

| Molar Ratio (Naloxone:Hydrazine) | 1:3 |

| Typical Yield | 70-85% (post-purification) |

| Purity (by HPLC) | >98% |

Table 3: Spectroscopic Data for this compound (Predicted/Typical)

| Spectroscopic Technique | Key Signals |

| ¹H NMR (CDCl₃, ppm) | Signals corresponding to the naloxone backbone protons, disappearance of the C6-ketone environment, and appearance of N-NH₂ protons. Aromatic protons (~6.6-6.7 ppm), allyl group protons (~5.1-5.9 ppm), and various aliphatic protons. |

| ¹³C NMR (CDCl₃, ppm) | Disappearance of the C6-ketone signal (~208 ppm in naloxone) and appearance of a C=N signal for the hydrazone (~150-160 ppm). Signals for the aromatic, allyl, and other aliphatic carbons of the naloxone scaffold. |

| IR (cm⁻¹) | Disappearance of the C=O stretching vibration of the ketone (~1720 cm⁻¹ in naloxone). Appearance of a C=N stretching vibration (~1620-1640 cm⁻¹) and N-H stretching vibrations (~3200-3400 cm⁻¹). |

| MS (ESI+) | m/z [M+H]⁺ = 342.18 |

Visualizations

Chemical Synthesis Workflow

Caption: Workflow for the synthesis and purification of this compound.

This compound Interaction with the μ-Opioid Receptor Signaling Pathway

This compound acts as a competitive antagonist at the μ-opioid receptor, which is a G-protein coupled receptor (GPCR). It binds to the receptor but does not elicit a biological response, thereby blocking the action of opioid agonists.[1]

References

- 1. pure.johnshopkins.edu [pure.johnshopkins.edu]

- 2. Effective methods for the synthesis of hydrazones, quinazolines, and Schiff bases: reaction monitoring using a chemometric approach - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Synthesis and biological evaluation of naloxone and naltrexone-derived hybrid opioids - PubMed [pubmed.ncbi.nlm.nih.gov]

Understanding the Covalent Binding of Naloxazone to Opioid Receptors: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive examination of the mechanism by which naloxazone, and its more potent derivative naloxonazine, achieve long-lasting, irreversible antagonism of opioid receptors. It delves into the chemical transformation, the nature of the covalent interaction, and the experimental evidence that underpins our current understanding. This document is intended to serve as a detailed resource, offering both theoretical insights and practical methodologies for professionals in the fields of pharmacology and drug development.

Introduction: The Concept of Irreversible Opioid Antagonism

This compound, a hydrazone derivative of the well-known competitive opioid antagonist naloxone, exhibits a uniquely prolonged duration of action.[1][2][3] Unlike the transient blockade produced by naloxone, this compound's effects can persist for over 24 hours in vivo.[2] This extended antagonism is not due to pharmacokinetic properties but rather to a fundamental difference in its interaction with the opioid receptor. The evidence strongly indicates that this compound's activity stems from the formation of a stable, covalent bond with the μ-opioid receptor (MOR), particularly the μ₁ subtype, rendering the receptor permanently inactive until it is recycled by the cell.[1][4]

However, a critical aspect of this process is the chemical instability of this compound itself. In solution, this compound can dimerize to form naloxonazine, a more stable and far more potent irreversible antagonist.[1][5][6][7] Indeed, studies have shown that under conditions where the formation of naloxonazine is prevented, this compound fails to exhibit irreversible binding, suggesting that naloxonazine is the primary effector of the covalent modification.[1][6] This guide will explore the chemistry and pharmacology of both compounds to provide a clear picture of this important pharmacological tool.

The Active Agent: Conversion of this compound to Naloxonazine

This compound's utility as a pharmacological tool is intrinsically linked to its conversion into a more active and stable compound. This transformation is a key prerequisite for its irreversible antagonistic effects.

Chemical Instability and Dimerization

This compound is the hydrazone analog of naloxone.[1] It is notably unstable in acidic solutions, where it undergoes a spontaneous dimerization.[1][6] This reaction involves two molecules of this compound joining via the free -NH₂ group of their hydrazone moieties to form a more stable azine linkage.[1][5] The resulting symmetrical dimer is naloxonazine.[5][6]

This conversion is not merely a side reaction but appears to be essential for the observed irreversible pharmacology. Research indicates that naloxonazine is 20- to 40-fold more potent than this compound in irreversibly blocking opiate binding in vitro.[5] The higher doses of this compound required in early studies to achieve irreversible blockade are now understood to be necessary to generate sufficient concentrations of the active naloxonazine dimer in situ.[5][6]

Caption: Conversion of unstable this compound to the stable naloxonazine dimer.

Mechanism of Covalent Binding and Pharmacological Effects

The irreversible nature of naloxonazine's antagonism is rooted in its ability to form a covalent bond within the binding pocket of the μ-opioid receptor. This action distinguishes it from conventional competitive antagonists like naloxone.

Covalent Bond Formation

While the precise mechanism and the specific amino acid residue targeted by naloxonazine have not been definitively elucidated, the formation of a covalent bond is the widely accepted model explaining its irreversible action. Affinity labels, by their nature, contain reactive chemical groups that form covalent linkages with the target receptor.[8] This leads to an extremely low degree of dissociation, rendering the blockade effectively permanent for the lifespan of that receptor protein.[8] The azine moiety of naloxonazine is the likely reactive group responsible for this covalent interaction with a nucleophilic residue in the receptor's active site.

This covalent binding results in an insurmountable antagonism, meaning that no matter how high the concentration of an agonist is, it cannot displace the bound antagonist to elicit a full response. The only way for the system to recover its sensitivity is through the synthesis of new receptor proteins.[1]

Selectivity for High-Affinity μ₁ Receptors

One of the most significant findings from studies with this compound and naloxonazine is the selective blockade of high-affinity opioid binding sites.[2][9] Scatchard analysis of radioligand binding data from brain membranes treated with this compound consistently shows a dramatic reduction or complete elimination of the high-affinity binding component for various opioids, with minimal effect on the low-affinity sites.[2][9]

This observation was instrumental in the initial characterization of opioid receptor subtypes, providing pharmacological evidence for the existence of a distinct high-affinity subpopulation of receptors, termed μ₁, which are preferentially targeted by this compound/naloxonazine.[1][9] These high-affinity sites are believed to mediate the analgesic effects of opioids, as this compound pretreatment significantly increases the dose of morphine required for analgesia without affecting its lethal dose.[9]

Caption: Proposed covalent binding of naloxonazine to the μ-opioid receptor.

Quantitative Analysis of Receptor Blockade

The irreversible blockade of opioid receptors by this compound/naloxonazine has been quantified through various in vitro binding assays. The data consistently demonstrate a loss of binding sites rather than a simple decrease in affinity.

| Compound | Receptor Target | Assay Type | Key Finding | Reference |

| This compound | Rat Brain Opiate Receptors | [³H]Naloxone Binding | 40-60% loss of specific binding after extensive washing with 1-10µM this compound. | [2] |

| This compound | Mouse Brain Opiate Receptors | [³H]Opiate Binding (In Vivo) | Prolonged inhibition of binding lasting up to 3 days after a single administration. | [3][9] |

| This compound | Rat Brain Opiate Receptors | Scatchard Analysis | Selective loss of high-affinity binding sites with minimal effect on low-affinity sites. | [2][9] |

| Naloxonazine | Rat Brain Opiate Receptors | [³H]Dihydromorphine Binding | Potent, wash-resistant inhibition of binding. 50 nM abolishes high-affinity binding. | [6] |

| Naloxonazine | Rat Brain Opiate Receptors | Competition Assay | 20- to 40-fold more potent than this compound in producing irreversible blockade. | [5] |

Experimental Protocols

The demonstration of irreversible covalent binding relies on specific experimental designs that can distinguish it from high-affinity, but reversible, interactions. The following is a generalized protocol for an in vitro wash-out experiment.

Protocol: In Vitro Irreversible Binding Assay

Objective: To determine if an antagonist (e.g., naloxonazine) produces a wash-resistant blockade of opioid receptors in brain membrane preparations.

Materials:

-

Rat brain homogenate (crude membrane preparation)

-

Tris-HCl buffer (50 mM, pH 7.4)

-

Radiolabeled opioid ligand (e.g., [³H]naloxone or [³H]dihydromorphine)

-

Test antagonist (naloxonazine)

-

Control reversible antagonist (naloxone)

-

Ice-cold buffer for washing

-

Centrifuge capable of 40,000 x g

-

Scintillation counter and fluid

-

Glass fiber filters

Methodology:

-

Pre-incubation:

-

Divide brain membrane preparations into three groups: Control, Reversible Antagonist (Naloxone), and Test Antagonist (Naloxonazine).

-

Incubate each group with its respective compound (or buffer for the control) at a specified concentration (e.g., 5 µM for naloxone, 50 nM for naloxonazine) for 30 minutes at 25°C.

-

-

Washing Procedure:

-

Radioligand Binding Assay:

-

After the final wash, resuspend the pellets in the assay buffer.

-

Incubate aliquots from each of the three groups with a saturating concentration of the radiolabeled opioid ligand (e.g., [³H]naloxone).

-

To determine non-specific binding, include tubes with an excess of unlabeled naloxone.

-

Incubate for 45 minutes at 25°C.

-

-

Termination and Measurement:

-

Rapidly filter the incubation mixture through glass fiber filters under vacuum.

-

Wash the filters three times with ice-cold buffer to remove unbound radioligand.

-

Place the filters in scintillation vials, add scintillation fluid, and measure radioactivity using a scintillation counter.

-

-

Data Analysis:

-

Calculate specific binding by subtracting non-specific counts from total counts.

-

Compare the specific binding in the naloxone- and naloxonazine-pretreated groups to the control group. A significant reduction in binding in the naloxonazine group, but not the naloxone group, indicates irreversible binding.

-

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. This compound, a novel opiate antagonist: Irreversible blockade of rat brain opiate receptorsin vitro - PMC [pmc.ncbi.nlm.nih.gov]

- 3. This compound, a long-acting opiate antagonist: effects on analgesia in intact animals and on opiate receptor binding in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. reddit.com [reddit.com]

- 5. jneurosci.org [jneurosci.org]

- 6. Naloxonazine, a potent, long-lasting inhibitor of opiate binding sites - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Naloxonazine dihydrochloride | Benchchem [benchchem.com]

- 8. Affinity Labels for Opioid Receptors | Annual Reviews [annualreviews.org]

- 9. pure.johnshopkins.edu [pure.johnshopkins.edu]

The Dawn of Selective Opioid Antagonism: An In-depth Technical Guide to the Early In Vivo Studies and Effects of Naloxazone

For Researchers, Scientists, and Drug Development Professionals

Introduction

Naloxazone, a hydrazone derivative of naloxone, emerged in the early 1980s as a pivotal pharmacological tool that profoundly advanced our understanding of the heterogeneity of opioid receptors. Its unique long-acting and selective antagonist profile in vivo provided the first compelling evidence for the existence of a subpopulation of high-affinity opioid binding sites, later classified as μ₁-opioid receptors, and their specific role in mediating opioid-induced analgesia. This technical guide provides a comprehensive overview of the seminal early in vivo studies of this compound, detailing its effects, the experimental protocols utilized, and the quantitative data that reshaped the landscape of opioid pharmacology.

Core Mechanism of Action: Irreversible Antagonism of High-Affinity μ-Opioid Receptors

Early in vivo studies in mice and rats established that this compound produces a prolonged and insurmountable antagonism of opioid effects, lasting for up to three days following a single administration.[1][2] This extended duration of action was in stark contrast to the reversible and short-lived effects of its parent compound, naloxone.

The mechanism underlying this prolonged effect was elucidated through a combination of in vivo and in vitro binding assays. These studies revealed that this compound and its more active metabolite, naloxonazine, act as irreversible antagonists, forming a covalent bond with a specific population of opioid receptors.[3][4][5][6] Scatchard analyses of brain homogenates from this compound-treated animals demonstrated a selective and marked reduction in the number of high-affinity binding sites for various opioid ligands, including [³H]naloxone, [³H]dihydromorphine, and [³H]D-Ala²-Met-enkephalinamide, while leaving the low-affinity sites relatively unscathed.[1][2] This selective inactivation of high-affinity sites, which are now understood to be predominantly μ₁-opioid receptors, is the cornerstone of this compound's pharmacological profile.

It is crucial to note that the selectivity of this compound's irreversible actions is dose-dependent. While low doses exhibit relative selectivity for μ₁ sites, higher doses can lead to the irreversible antagonism of other opioid receptor subtypes.[3]

dot

Caption: Mechanism of this compound's selective action on opioid receptors.

In Vivo Effects of this compound

The selective antagonism of μ₁-receptors by this compound led to distinct and profound effects on opioid-induced behaviors, most notably analgesia.

Attenuation of Opioid-Induced Analgesia

The most significant in vivo effect of this compound is the long-lasting blockade of the analgesic effects of morphine and other opioid agonists.[1][2] Pretreatment with this compound resulted in a dramatic and long-lasting shift to the right in the dose-response curve for morphine-induced analgesia. This effect was observed across different species and nociceptive assays.

Lack of Effect on Opioid-Induced Lethality

In stark contrast to its potent antagonism of analgesia, this compound did not significantly alter the lethal effects of high doses of morphine.[1][2] This pivotal finding provided strong evidence that the analgesic and lethal effects of morphine are mediated by different subpopulations of opioid receptors, with analgesia being primarily dependent on the high-affinity μ₁ sites and lethality likely mediated by the low-affinity sites.

Effects on Non-Opioid Analgesia

Interestingly, some studies reported that this compound could enhance certain forms of non-opioid analgesia. For instance, intracerebroventricular administration of this compound in rats was found to increase the analgesic response to cold-water swims, suggesting a potential collateral inhibition between opioid and non-opioid pain-inhibitory systems.[7]

Quantitative Data from Early In Vivo Studies

The following tables summarize the key quantitative findings from the seminal early in vivo studies of this compound.

Table 1: Effect of this compound Pretreatment on Morphine-Induced Analgesia in Mice

| Time Post-Naloxazone | Analgesic Assay | Morphine ED₅₀ (mg/kg) | Fold Increase in ED₅₀ | Reference |

| 24 hours | Tailflick | 11-fold increase from control | 11 | [1],[2] |

| 24 hours | Writhing | 11-fold increase from control | 11 | [1],[2] |

| 3 days | Tailflick | Returned to control levels | 1 | [1],[2] |

Table 2: Effect of this compound Pretreatment on Opioid Receptor Binding In Vitro (from In Vivo Treatment)

| Time Post-Naloxazone | Ligand | Receptor Site | % Inhibition of Binding | Reference |

| 24 hours | [³H]naloxone | High-affinity | Significant reduction | [1],[2] |

| 24 hours | [³H]dihydromorphine | High-affinity | Significant reduction | [1],[2] |

| 24 hours | 2-D-[³H]ala-met-enkephalinamide | High-affinity | Significant reduction | [1],[2] |

| 24 hours | Various ligands | Low-affinity | Relatively unaffected | [1],[2] |

| 3 days | Various ligands | High-affinity | Returned to control levels | [1],[2] |

Experimental Protocols

The following sections detail the methodologies employed in the key early in vivo studies of this compound.

Animal Models

-

Species: Male ICR mice and male rats (strain often specified, e.g., Sprague-Dawley) were commonly used.[1][2][7]

-

Housing: Animals were typically housed in groups with free access to food and water, maintained on a 12-hour light/dark cycle.

Drug Administration

-

This compound: Administered via subcutaneous (s.c.) or intracerebroventricular (i.c.v.) routes. Doses varied depending on the study and route of administration. For systemic administration in mice, a common dose was 200 mg/kg.[1][2] For i.c.v. administration in rats, a dose of 50 micrograms was used.[7]

-

Opioid Agonists (e.g., Morphine Sulfate): Typically administered subcutaneously. Doses were varied to construct dose-response curves.

dot

Caption: A typical experimental workflow for in vivo studies of this compound.

Nociceptive Assays

-

Tailflick Test: A common method to assess spinal nociceptive reflexes. The latency to flick the tail from a radiant heat source was measured. A cut-off time was employed to prevent tissue damage.

-

Writhing Test: Used to evaluate visceral pain. An intraperitoneal injection of an irritant (e.g., acetic acid) was administered, and the number of abdominal constrictions (writhes) over a specific period was counted.

-

Jump Test: Employed in rats to measure nociception. The threshold for an animal to jump in response to an electrical stimulus applied to the feet was determined.

In Vitro Binding Assays (Correlated with In Vivo Effects)

-

Tissue Preparation: Following in vivo treatment and a specified time interval, animals were sacrificed, and brains were rapidly removed and dissected. Whole brain or specific regions were homogenized in a suitable buffer (e.g., Tris-HCl).

-

Radioligand Binding: The homogenates were incubated with various radiolabeled opioid ligands (e.g., [³H]naloxone, [³H]dihydromorphine) in the presence and absence of a high concentration of an unlabeled opioid to determine total and non-specific binding, respectively.

-

Scatchard Analysis: Saturation binding experiments were conducted using increasing concentrations of the radioligand to determine the maximal number of binding sites (Bmax) and the dissociation constant (Kd) for both high- and low-affinity sites.

Selectivity of this compound's Effects

A critical aspect of the early research was to establish the selectivity of this compound's actions. In vivo administration of this compound did not produce any changes in the binding of ligands to other neurotransmitter receptors, including α- and β-adrenergic, muscarinic cholinergic, and benzodiazepine receptors, confirming its specificity for opioid receptors.[1][2]

Conclusion

The early in vivo studies of this compound were instrumental in revolutionizing our understanding of the opioid system. By demonstrating a long-lasting and selective antagonism of high-affinity opioid binding sites, this compound provided the first functional evidence for the existence of distinct opioid receptor subtypes with differential roles in mediating the complex effects of opioids. The quantitative data and detailed experimental protocols from this era laid the groundwork for decades of research into the development of more selective and safer opioid analgesics. This foundational knowledge remains highly relevant for today's researchers, scientists, and drug development professionals working to address the ongoing challenges in pain management and opioid use disorder.

References

- 1. This compound, a long-acting opiate antagonist: effects on analgesia in intact animals and on opiate receptor binding in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. pure.johnshopkins.edu [pure.johnshopkins.edu]

- 3. Naloxonazine actions in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. This compound, a novel opiate antagonist: Irreversible blockade of rat brain opiate receptorsin vitro - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Naloxonazine, a potent, long-lasting inhibitor of opiate binding sites - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. jneurosci.org [jneurosci.org]

- 7. This compound and pain-inhibitory systems: evidence for a collateral inhibition model - PubMed [pubmed.ncbi.nlm.nih.gov]

The Selective Antagonism of High-Affinity Opioid Binding Sites by Naloxazone: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Naloxazone is a potent, long-acting opioid antagonist renowned for its selective and irreversible inactivation of high-affinity opioid binding sites, widely considered to be the μ₁-opioid receptor subtype. This technical guide provides an in-depth exploration of the molecular mechanisms, experimental validation, and signaling consequences of this compound's unique pharmacological profile. Through a comprehensive review of binding affinity data, detailed experimental protocols, and visual representations of relevant pathways, this document serves as a critical resource for researchers in opioid pharmacology and drug development. A key focus is the role of naloxonazine, the dimeric and more stable azine derivative of this compound, which is largely responsible for the observed irreversible antagonism.

Introduction